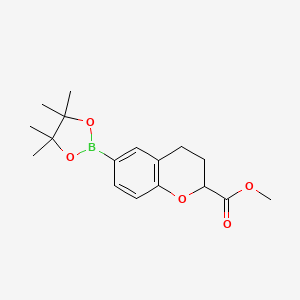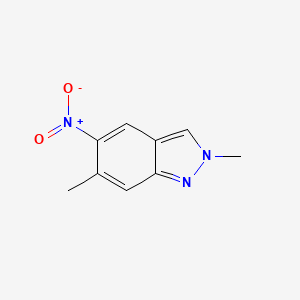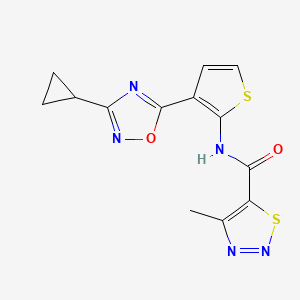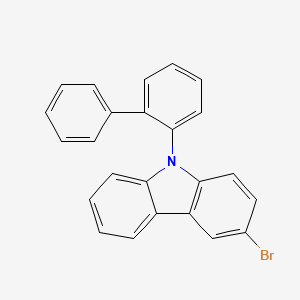![molecular formula C11H12ClNO3 B2488278 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid CAS No. 904785-49-5](/img/structure/B2488278.png)
4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds provides insight into methodologies that may be applicable to 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized via Knoevenagel condensation, hinting at possible synthetic routes involving halogenated benzyl compounds and activated ketones or esters (Kumar et al., 2016).
Molecular Structure Analysis
Molecular structure analyses of similar compounds have been conducted using techniques such as FT-IR, NMR, and X-ray diffraction, providing detailed insights into molecular vibrations, electronic structures, and geometrical parameters. For example, FT-IR and NMR studies on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid shed light on its molecular stability and charge transfer mechanisms, potentially relevant to the structure of 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid (Raju et al., 2015).
Chemical Reactions and Properties
The chemical behavior of 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid can be inferred from studies on related compounds, which undergo various reactions such as condensation, hydrolysis, and cross-coupling. For instance, the synthesis of a new surfactant through a novel copper-catalyzed cross-coupling reaction highlights potential reactivity paths for chlorobenzyl-containing compounds (Chen et al., 2013).
Physical Properties Analysis
The physical properties of similar compounds have been extensively studied, including their crystalline structures, thermal stability, and solubility. These studies offer a foundation for understanding the physical characteristics of 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid, such as its potential for forming stable crystalline structures and its thermal behavior (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be deduced from the structural and electronic analyses of related compounds. For example, the analysis of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid using DFT calculations and spectroscopic techniques provides insights into its reactive properties and interaction sites, which could be analogous to those of 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid (Mary et al., 2017).
科学的研究の応用
Molecular Docking and Spectroscopic Studies
4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid derivatives have been studied for their molecular docking, vibrational, structural, electronic, and optical properties. Vanasundari et al. (2018) investigated butanoic acid derivatives using experimental spectroscopy and theoretical calculations. Their study suggests these compounds may inhibit Placenta growth factor (PIGF-1) and possess good biological activities, which could be significant for pharmacological importance (Vanasundari et al., 2018).
Optical Properties and Reactivity Analysis
Raju et al. (2015) synthesized a derivative of 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid and analyzed its vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential. Their research provides insight into the charge transfer within the molecule and its stability arising from hyper-conjugative interactions (Raju et al., 2015).
Synthesis and Biological Activity
Kumar et al. (2016) focused on synthesizing a related compound and evaluated its antimicrobial and antioxidant properties. Their findings highlight the potential medical applications of such compounds in treating microbial infections and oxidative stress (Kumar et al., 2016).
Potential Anti-Diabetic Agent
Khurana et al. (2018) studied a succinamic acid derivative, which is structurally similar to 4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid, for its effects on type-2 diabetes mellitus in experimental rats. Their findings suggest that this derivative could play a significant role in managing type-2 diabetes (Khurana et al., 2018).
特性
IUPAC Name |
4-[(2-chlorophenyl)methylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLYKZUNHUYCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)
![Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)

![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)

![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)
![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)



![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)
![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)